Cas no 1012425-09-0 (2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide)

2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide is a specialized sulfonamide-based compound featuring a furanmethyl and styrenesulfonyl moiety, coupled with a trifluoromethoxyphenyl acetamide group. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or protease inhibitors. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonamide linkage may contribute to binding affinity in enzyme-targeted applications. This compound is suited for research in drug discovery, where its unique scaffold could facilitate the development of novel therapeutics with improved pharmacokinetic properties. Handling requires standard laboratory precautions due to its reactive functional groups.
2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide structure
1012425-09-0 structure
Product name:2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS No:1012425-09-0
MF:C22H19F3N2O5S
MW:480.456875085831
CID:5450773
PubChem ID:24388819

2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 1012425-09-0
    • 2-{N-[(furan-2-yl)methyl]-2-phenylethenesulfonamido}-N-[4-(trifluoromethoxy)phenyl]acetamide
    • EN300-26609252
    • 2-{n-[(furan-2-yl)methyl]2-phenylethenesulfonamido}-n-[4-(trifluoromethoxy)phenyl]acetamide
    • Z25966946
    • AKOS000938021
    • 2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide
    • Inchi: 1S/C22H19F3N2O5S/c23-22(24,25)32-19-10-8-18(9-11-19)26-21(28)16-27(15-20-7-4-13-31-20)33(29,30)14-12-17-5-2-1-3-6-17/h1-14H,15-16H2,(H,26,28)
    • InChI Key: ZYFJSFMSSFZSKT-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OC(F)(F)F)C=C1)(=O)CN(CC1=CC=CO1)S(C=CC1=CC=CC=C1)(=O)=O

Computed Properties

  • Exact Mass: 480.09667737g/mol
  • Monoisotopic Mass: 480.09667737g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 755
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.2Ų
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.427±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 12.31±0.70(Predicted)

2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26609252-0.05g
2-{N-[(furan-2-yl)methyl]-2-phenylethenesulfonamido}-N-[4-(trifluoromethoxy)phenyl]acetamide
1012425-09-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide

Professional Introduction to Compound with CAS No. 1012425-09-0 and Product Name: 2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide

The compound in question, identified by the CAS number 1012425-09-0, is a highly specialized molecule with a complex chemical structure. Its product name, 2-[(2-Furanylmethyl)[(2-phenylethenyl)sulfonyl]amino]-N-[4-(trifluoromethoxy)phenyl]acetamide, highlights its intricate architecture, which includes several key functional groups such as furanylmethyl, phenylethenylsulfonyl, and trifluoromethoxy substituents. These components contribute to its unique reactivity and potential applications in the field of pharmaceuticals and biotechnology.

In recent years, there has been significant interest in the development of novel compounds that exhibit potent biological activity. The structure of this compound suggests that it may interact with biological targets in a manner that could be beneficial for therapeutic applications. Specifically, the presence of the (2-phenylethenyl)sulfonyl group and the 4-(trifluoromethoxy)phenyl moiety are particularly noteworthy, as they are known to enhance binding affinity and selectivity in drug-like molecules.

Current research in medicinal chemistry has emphasized the importance of rational drug design, where the structural features of a compound are carefully tailored to optimize its pharmacological properties. The compound under discussion aligns well with this approach, as its multifaceted structure allows for multiple points of interaction with biological receptors or enzymes. This versatility makes it a promising candidate for further investigation in the development of new treatments for various diseases.

One of the most exciting aspects of this compound is its potential to serve as a scaffold for further derivatization. By modifying specific functional groups, researchers can explore new analogs that may exhibit improved efficacy or reduced side effects. For instance, the furanylmethyl group could be replaced or altered to enhance solubility or metabolic stability, while the trifluoromethoxy substituent might be modified to fine-tune binding interactions.

The pharmaceutical industry has long recognized the value of heterocyclic compounds in drug development. Heterocycles, such as those present in this molecule, often possess desirable pharmacokinetic properties and can be easily incorporated into complex molecular frameworks. The 2-phenylethenylsulfonyl moiety, in particular, is known for its ability to modulate enzyme activity, making it a valuable component in the design of enzyme inhibitors.

Recent advances in computational chemistry have also facilitated the rapid screening of novel compounds like this one. By leveraging high-throughput virtual screening techniques, researchers can identify potential hits that merit further experimental validation. This approach has already proven successful in identifying lead compounds for various therapeutic areas, including oncology and inflammatory diseases.

In addition to its pharmaceutical potential, this compound may also find applications in other areas of chemical biology. For example, it could serve as a tool compound for studying protein-protein interactions or as a precursor for synthesizing more complex molecules with tailored properties. The versatility of its structure allows it to be adapted for multiple purposes, making it a versatile asset in both academic and industrial research settings.

The synthesis of such complex molecules requires meticulous planning and expertise. Advanced synthetic methodologies must be employed to ensure high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations are often utilized to construct the intricate frameworks present in this compound. The successful synthesis not only demonstrates the capabilities of modern organic chemistry but also paves the way for further functionalization and derivatization.

As our understanding of biological systems continues to grow, so does our ability to design molecules that interact with them in precise ways. The compound described here represents an example of how structural complexity can be leveraged to achieve desired biological outcomes. By combining cutting-edge synthetic chemistry with sophisticated computational modeling, researchers can accelerate the discovery process and bring new treatments to patients more quickly than ever before.

The future of drug discovery lies in our ability to harness the power of interdisciplinary approaches. By integrating knowledge from chemistry, biology, and computer science, we can develop innovative solutions to complex medical challenges. The compound with CAS number 1012425-09-0 exemplifies this spirit of innovation and underscores the importance of continued research in this field.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.